2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxybenzylamino group and an ethoxyacetamide side chain. Such structural attributes are often leveraged in drug design for targeting enzymes or receptors, though specific biological data for this compound remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-[3-[(2-ethoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-10-18(25)21-19-15-11-28-12-16(15)22-23(19)9-17(24)20-8-13-4-6-14(26-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQDOXIVVXLZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the ethoxy and methoxybenzyl groups. Common reagents used in these reactions include ethyl acetate, methoxybenzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of modified products, depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and synthetic routes. Below is a detailed analysis:
Core Heterocycle and Substituent Analysis
- Thienopyrazole vs. This could improve binding selectivity in enzyme active sites .
- Substituent Effects : The 4-methoxybenzyl group increases lipophilicity (logP) relative to dichlorophenyl substituents in thiazole analogs, possibly affecting membrane permeability and metabolic stability .
Hydrogen-Bonding and Crystal Packing
- In thiazole analogs, dichlorophenyl-thiazole dihedral angles (~61.8°) influence crystal packing and solubility . The thienopyrazole core may adopt distinct torsional angles, altering solid-state properties.
Physicochemical Properties
Biological Activity
The compound 2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (often referred to as the target compound) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.46 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Ethoxy, Acetamide, Benzyl |
Anticancer Potential
Recent studies have indicated that compounds similar to the target compound exhibit significant anticancer properties. For instance, research on related thieno[3,4-c]pyrazoles has shown their ability to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Topoisomerase Inhibition : Interference with DNA replication and repair processes.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression at key checkpoints.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may also possess neuroprotective properties. Studies have indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Activity :
- In a study involving a series of thieno[3,4-c]pyrazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .
- Neuroprotective Mechanisms :
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the biological activity of the target compound.
Table 2: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
